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Abstract

Isopropenyl formate, a vinyl ester of formic acid, possesses a unique chemical structure that
suggests a rich and varied reactivity profile. While direct theoretical and experimental studies
on isopropenyl formate are not extensively available in the current body of scientific literature,
a comprehensive understanding of its reactivity can be constructed through the analysis of
analogous compounds, primarily vinyl formate, vinyl acetate, and isopropyl esters. This
technical guide consolidates the theoretical predictions for the reactivity of isopropenyl
formate, focusing on its unimolecular decomposition (pyrolysis), ozonolysis, and reactions with
atmospheric radicals. The information presented herein is derived from computational
chemistry studies and experimental data available for structurally related molecules, providing
a robust predictive framework for researchers. This document details the anticipated reaction
mechanisms, presents extrapolated kinetic and thermodynamic data, outlines relevant
experimental and computational protocols, and provides visualizations of key reaction
pathways.

Introduction

Isopropenyl formate, with the chemical formula CsHeOz2, is an organic molecule featuring a
formate ester group attached to an isopropenyl substituent. The presence of both a double
bond and an ester functional group makes it a molecule of interest for a variety of chemical
transformations. Its reactivity is governed by the interplay between the 1t-system of the vinyl
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group and the carbonyl group of the formate. This guide aims to provide a detailed theoretical
overview of the key reaction pathways of isopropenyl formate, offering valuable insights for
professionals in chemical research and drug development who may encounter or utilize such
reactive intermediates.

Predicted Reaction Pathways and Mechanisms

Based on theoretical studies of analogous vinyl and isopropyl esters, the principal reaction
pathways for isopropenyl formate are predicted to be unimolecular decomposition (pyrolysis),
ozonolysis of the carbon-carbon double bond, and radical-initiated reactions.

Unimolecular Decomposition (Pyrolysis)

The gas-phase pyrolysis of vinyl esters, such as vinyl acetate, and other esters possessing a 3-
hydrogen, like isopropyl acetate, typically proceeds through a concerted, unimolecular
elimination reaction involving a six-membered cyclic transition state.[1] This mechanism is
anticipated to be the primary thermal decomposition pathway for isopropenyl formate.

The proposed mechanism involves the transfer of a hydrogen atom from one of the methyl
groups of the isopropenyl moiety to the carbonyl oxygen of the formate group, proceeding
through a six-membered transition state. This concerted rearrangement leads to the formation
of formic acid and propyne.

Proposed Pyrolysis Pathway of Isopropenyl Formate
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Caption: Proposed unimolecular decomposition of isopropenyl formate.

Ozonolysis

The reaction of ozone with alkenes is a well-established process that leads to the cleavage of
the carbon-carbon double bond.[2] For isopropenyl formate, ozonolysis is expected to occur
readily at the C=C bond, leading to the formation of a primary ozonide (a 1,2,3-trioxolane),
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which is highly unstable and rapidly rearranges to a more stable secondary ozonide or
decomposes into carbonyl compounds and Criegee intermediates.[3]

The decomposition of the primary ozonide of isopropenyl formate is predicted to yield two
primary sets of products: formaldehyde and the Criegee intermediate (CH3)2COO, or formic
anhydride and the Criegee intermediate CH200. The subsequent reactions of these Criegee
intermediates can lead to a variety of secondary products, including hydroperoxides and
carboxylic acids.

Proposed Ozonolysis Pathway of Isopropenyl Formate

Ozonolysis of Isopropenyl Formate
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Caption: Ozonolysis mechanism of isopropenyl formate.

Radical-Initiated Reactions

In atmospheric or combustion environments, isopropenyl formate can react with radicals such
as the hydroxyl radical (*OH).[4] The reaction can proceed via two main pathways: addition of
the radical to the double bond or hydrogen abstraction from the formate or methyl groups.
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Computational studies on similar molecules like isopropyl acetate show that hydrogen
abstraction from the C-H bonds is a significant reaction pathway.[5][6] For isopropenyl
formate, the hydroxyl radical can add to the double bond, forming a radical adduct, or abstract
a hydrogen atom from the formyl group or the methyl groups. The branching ratios of these
pathways will depend on the reaction conditions, particularly the temperature.

Workflow for Radical Reaction Analysis
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Caption: Potential pathways for the reaction of isopropenyl formate with a hydroxyl radical.

Quantitative Data from Analogous Systems

Direct quantitative data for the reactivity of isopropenyl formate is scarce. The following tables
summarize kinetic parameters for the pyrolysis and radical reactions of analogous compounds,
which can serve as estimates for the reactivity of isopropenyl formate.

Table 1: Pyrolysis Kinetic Parameters for Analogous Esters
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Temperature

Compound A(s™) Ea (kJ/mol) ) Reference
Isopropyl Acetate  1012.3 191.6 600-700 [1]

Vinyl Acetate 10121 195.4 723-823 [7]
Isopropenyl

Formate ~1012-13 ~190-200 ~600-800 N/A
(Predicted)

Table 2: Rate Constants for Reactions with «OH at 298 K for Analogous Compounds

k(*OH) (cm? molecule—

Compound 1 Reference
—

Isopropyl Acetate 5.3x 10713 [5]

Methyl Formate 1.95x 1013 [8]

Isopropenyl Formate
(Predicted)

~1-5x 10712 N/A

Note: Predicted values for isopropenyl formate are estimations based on the reactivity of
analogous compounds and should be used with caution.

Experimental and Computational Protocols

The theoretical study of isopropenyl formate reactivity would rely on a combination of
computational chemistry methods and experimental validation, drawing from established
protocols for similar molecules.

Computational Chemistry Protocols

o Geometry Optimization and Frequency Calculations:

o Method: Density Functional Theory (DFT) is a common and effective method for these
types of studies. Functionals such as B3LYP, M06-2X, or wB97X-D are often employed
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with basis sets like 6-31G(d,p) or aug-cc-pVTZ for accurate geometry and vibrational
frequency predictions.[3]

o Procedure: The geometries of reactants, transition states, and products for each reaction
pathway (pyrolysis, ozonolysis, radical reactions) would be fully optimized. Frequency
calculations are then performed to confirm the nature of the stationary points (minima or
first-order saddle points) and to obtain zero-point vibrational energies (ZPVE).

e Transition State Searching:

o Method: For identifying transition states, methods like the Berny algorithm or synchronous
transit-guided quasi-Newton (STQN) methods are typically used.

o Procedure: An initial guess for the transition state geometry is required. For the pyrolysis
reaction, this would be a six-membered ring structure. For ozonolysis, it would involve the
approach of ozone to the double bond.

o Reaction Pathway Analysis:

o Method: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the
located transition state connects the correct reactants and products.

o Procedure: Starting from the transition state geometry, the IRC calculation follows the
minimum energy path downhill to both the reactant and product wells.

e Thermochemical and Kinetic Calculations:

o Method: High-level ab initio methods such as Coupled Cluster with single, double, and
perturbative triple excitations (CCSD(T)) are often used to obtain more accurate single-
point energies. Transition State Theory (TST) or Rice-Ramsperger-Kassel-Marcus
(RRKM) theory can then be used to calculate reaction rate constants.[1]

o Procedure: Single-point energy calculations are performed on the DFT-optimized
geometries. These energies, along with the vibrational frequencies, are used to calculate
thermodynamic properties (AH, AG, AS) and rate constants (k) as a function of
temperature.
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Experimental Protocols

o Synthesis of Isopropenyl Formate:

o Method: A potential synthetic route could involve the esterification of the enol form of
acetone (isopropenol) with formic acid or a derivative. Alternatively, transesterification
reactions with other vinyl esters could be explored.[9]

o Gas-Phase Pyrolysis Studies:

o Apparatus: A flow reactor or a static reactor coupled to a Gas Chromatograph-Mass
Spectrometer (GC-MS) would be suitable.[10]

o Procedure: A dilute mixture of isopropenyl formate in an inert carrier gas (e.g., N2 or Ar)
is passed through a heated reactor at various temperatures. The reaction products are
then identified and quantified by GC-MS. Kinetic data (rate constants, activation energy)
can be determined by analyzing the extent of decomposition as a function of temperature
and residence time.

e Ozonolysis Studies:

o Apparatus: An environmental chamber or a flow tube reactor coupled with Fourier-
Transform Infrared (FTIR) spectroscopy or Chemical lonization Mass Spectrometry
(CIMS).

o Procedure: Isopropenyl formate and ozone are introduced into the reactor. The decay of
the reactants and the formation of products are monitored over time using spectroscopic
techniques. Product identification and quantification allow for the elucidation of the
reaction mechanism and branching ratios.[2]

o Radical Reaction Kinetics:

o Apparatus: A flash photolysis or discharge-flow system coupled with a detection method
for the radical of interest, such as Laser-Induced Fluorescence (LIF) for «OH.[4]

o Procedure: Radicals are generated in the presence of an excess of isopropenyl formate.
The decay of the radical concentration is monitored over time to determine the bimolecular
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rate constant for the reaction.

Conclusion

While direct theoretical investigations into the reactivity of isopropenyl formate are limited, a
robust predictive framework can be established by examining the well-documented chemistry
of analogous vinyl and isopropyl esters. The primary reaction pathways are anticipated to be a
unimolecular decomposition via a six-membered transition state to yield formic acid and
propyne, ozonolysis leading to cleavage of the double bond and formation of carbonyls and
Criegee intermediates, and radical-initiated reactions involving addition to the double bond or
hydrogen abstraction. The quantitative data and mechanistic insights provided in this guide,
derived from studies of similar compounds, offer a valuable starting point for researchers
interested in the chemistry of isopropenyl formate and its potential applications. Further
dedicated experimental and computational studies are warranted to refine these predictions
and fully elucidate the rich reactivity of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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